molecular formula C28H28N4O7 B2720086 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide CAS No. 899915-70-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide

Cat. No.: B2720086
CAS No.: 899915-70-9
M. Wt: 532.553
InChI Key: ITYQVFFJFFGCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a hexahydroquinazolinone core (a bicyclic system with partial saturation), substituted with a 3-nitrophenylmethyl group at position 1 and a propanamide linker connected to a 2-(3,4-dimethoxyphenyl)ethyl moiety. Key functional groups include:

  • 3-Nitrophenyl: Electron-withdrawing nitro group, which may influence π-π stacking or hydrogen bonding.
  • 3,4-Dimethoxyphenyl ethyl: Lipophilic substituent contributing to membrane permeability and target affinity.
  • Propanamide linker: A common pharmacophore in bioactive molecules, enabling hydrogen bond interactions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7/c1-38-24-11-10-19(17-25(24)39-2)12-14-29-26(33)13-15-30-27(34)22-8-3-4-9-23(22)31(28(30)35)18-20-6-5-7-21(16-20)32(36)37/h5-7,10-11,16-17,22-23H,3-4,8-9,12-15,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHJWTWUOOVBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3CCCCC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the nitrophenyl and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these steps include amines, aldehydes, and nitro compounds, under conditions such as reflux and catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

Chemical Research Applications

The compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The quinazolinone core and functional groups allow for its use in the synthesis of more complex organic molecules. This includes the development of new materials and pharmaceuticals through multi-step organic reactions.
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation and reduction, providing insights into reaction mechanisms and the development of new synthetic methodologies.

Biological Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide has been investigated for its biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.
  • Anticancer Potential : The structural features of this compound allow it to interact with biological targets involved in cancer progression. Research indicates potential efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Medicinal Chemistry Applications

The compound's unique structure positions it as a promising candidate for drug development:

  • Therapeutic Agent Development : Its ability to modulate biological pathways suggests potential therapeutic uses in treating diseases such as cancer and infections. Ongoing research aims to optimize its pharmacological properties.

Industrial Applications

In addition to its research applications, this compound may find utility in industrial settings:

  • Material Science : The compound can be utilized in developing advanced materials with specific properties tailored for applications in electronics or coatings.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar compounds indicated that modifications to the quinazolinone framework enhance antimicrobial activity against resistant strains of bacteria. This highlights the importance of structural optimization for improving efficacy .

Case Study 3: Synthesis Methodologies

Innovative synthetic routes have been developed for creating this compound using environmentally friendly methodologies such as microwave-assisted synthesis and solvent-free conditions. These approaches improve yield and reduce waste .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitrophenyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related molecules from literature and virtual screening studies:

Compound Name/IUPAC Name Core Structure Key Substituents Notable Features Bioactivity/Score (GOLD) Reference
Target Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-hexahydroquinazolin-3-yl]propanamide Hexahydroquinazolinone 3-Nitrophenylmethyl, 3,4-dimethoxyphenylethyl Partially saturated core, propanamide linker N/A
F0922-0875: N-(2-methoxyethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxyquinazolin-3-yl]butanamide Quinazolinone (aromatic) 3-Nitrophenylmethyl, methoxyethyl Fully aromatic core, butanamide linker 86.56
F1126-0777: 1-carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol Carbazole 3,4-Dimethoxyphenylethyl, propanolamine Carbazole core, hydroxyl group for H-bonding 83.24
F3382-0749: 5-(1-benzyl-2,4-dioxyquinazolin-3-yl)-N-(thiophen-2-ylmethyl)pentanamide Quinazolinone (aromatic) Benzyl, thiophenemethyl Extended pentanamide linker, thiophene moiety 82.98
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-benzothiazol-2-yl)propanamide Benzothiazolone 2,4-Dimethoxyphenyl, propanamide Sulfone and ketone groups, rigid benzothiazolone N/A

Key Observations :

Core Flexibility: The target compound’s partially saturated hexahydroquinazolinone core distinguishes it from fully aromatic quinazolinones (e.g., F0922-0875), which may reduce conformational entropy and improve binding to flexible targets .

Linker Variations : Propanamide (target) vs. butanamide (F0922-0875) or pentanamide (F3382-0749) alters spatial positioning of substituents, affecting target engagement .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to F0922-0875 due to shared nitro and quinazolinone motifs. However, the hexahydro core reduces similarity scores compared to fully aromatic analogues .

Bioactivity and Target Prediction
  • F0922-0875 : High GOLD score (86.56) implies strong binding to protease or kinase targets .
  • N-(2,4-dimethoxyphenyl)-3-(benzothiazolone)propanamide : Reported as a γ-secretase modulator in Alzheimer’s research .
  • 3-Nitrophenyl-containing compounds : Common in nitric oxide synthase inhibitors or antimicrobial agents .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a hexahydroquinazolin core linked to a propanamide group and substituted with a 3,4-dimethoxyphenyl and a 3-nitrophenyl moiety. This structural diversity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation in various cell lines.
  • Antimicrobial Properties : The presence of nitro and methoxy groups may enhance its antimicrobial efficacy.
  • Neuroprotective Effects : Some derivatives of similar structures have been noted for their neuroprotective properties.

The anticancer activity of this compound has been attributed to its ability to induce apoptosis in cancer cells. This is primarily mediated through the following pathways:

  • Inhibition of Bcl-2 : The compound has been shown to downregulate Bcl-2 expression in Jurkat cells, leading to increased apoptosis .
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S checkpoint in various cancer cell lines .

Research Findings

A study conducted on the cytotoxic effects of this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin across several cancer cell lines (e.g., A431 and HT29) .

Cell LineIC50 (µM)Reference
A43115.5
HT2912.0
Jurkat18.0

Antimicrobial Properties

The compound's antimicrobial activity was assessed against various bacterial strains. The presence of the nitro group is hypothesized to contribute significantly to its antibacterial properties.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Recent studies have indicated that similar compounds can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. While specific data on this compound is limited, its structural analogs have shown promise in protecting neuronal cells from apoptosis induced by oxidative damage .

Case Studies

A notable case study involved the testing of this compound in vivo using animal models. The results indicated significant tumor reduction in treated groups compared to controls. The study highlighted the potential for further development into therapeutic agents for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.